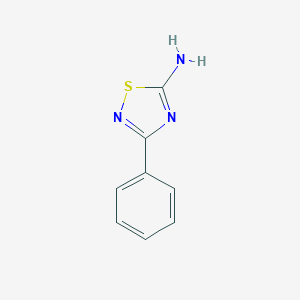

3-Phenyl-1,2,4-thiadiazol-5-amine

Beschreibung

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Contemporary Drug Discovery and Medicinal Chemistry

The 1,2,4-thiadiazole nucleus is a versatile scaffold in drug design, with its derivatives exhibiting a wide array of pharmacological properties. rsc.org These compounds are recognized for their roles as bioisosteres of other key structures like pyrimidine (B1678525) and oxadiazole, allowing for the fine-tuning of a molecule's physicochemical and biological properties. nih.govmdpi.com

A significant aspect of their medicinal chemistry is their function as "electrophilic warheads." nih.gov The N-S bond within the 1,2,4-thiadiazole ring can react with cysteine residues in proteins, leading to the formation of a disulfide bond and subsequent enzyme inactivation. nih.govresearchgate.net This mechanism is crucial for their activity as inhibitors of various enzymes, including cathepsins and transglutaminases. nih.gov

The broad spectrum of biological activities associated with 1,2,4-thiadiazole derivatives includes:

Anticancer: They have shown efficacy against various cancer cell lines, including breast, colon, lung, and ovarian cancers. rsc.orgnih.gov Some derivatives act as aromatase inhibitors, a key target in the treatment of certain types of cancer. nih.gov

Antimicrobial: The scaffold is a component of antibacterial and antifungal agents. rsc.orgnih.gov

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties. nih.gov

Enzyme Inhibition: As mentioned, they are effective inhibitors of cysteine-dependent enzymes. nih.gov

Other Activities: Research has also explored their potential as anticonvulsants, antidiabetics, and antihypertensives. nih.gov

Historical Context and Evolution of Research on Thiadiazole Derivatives

The study of thiadiazole derivatives dates back to the 19th century. researchgate.net Over the decades, research has evolved from basic synthesis and characterization to in-depth investigations of their mechanisms of action and structure-activity relationships. Initially, the focus was on the synthesis of various substituted thiadiazoles. As analytical techniques advanced, so did the ability to understand the intricate chemical properties and biological interactions of these compounds.

The recognition of the thiadiazole core in commercially available drugs, such as the antibiotic Cefozopran, spurred further interest in this heterocyclic system. researchgate.net The evolution of research has been marked by a shift towards designing and synthesizing derivatives with specific biological targets in mind, leveraging computational tools and a deeper understanding of medicinal chemistry principles.

Overview of the Current Research Landscape for 3-Phenyl-1,2,4-thiadiazol-5-amine

Current research on this compound and its analogs is focused on expanding their therapeutic potential. The IUPAC name for this compound is 5-phenyl-1,2,4-thiadiazol-3-amine, and it has a molecular formula of C8H7N3S. thermofisher.com

Recent studies have explored the synthesis of novel derivatives and their evaluation for various biological activities. For instance, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via methods like dehydrogenative intramolecular N–S bond formation is an active area of investigation. acs.org Researchers are also exploring the combination of the 1,2,4-thiadiazole scaffold with other heterocyclic rings to create hybrid molecules with enhanced or novel pharmacological profiles. rsc.org

The primary areas of contemporary research include:

Synthesis of Novel Derivatives: Developing efficient and environmentally friendly synthetic routes to a wider range of this compound analogs. researchgate.netacs.org

Biological Screening: Evaluating these new compounds against a broad panel of biological targets, including various cancer cell lines and microbial strains. nih.govrasayanjournal.co.in

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of these derivatives and their biological activity to guide the design of more potent and selective compounds. rsc.org

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds exert their biological effects. researchgate.net

Table of Compound Properties:

| Property | Value | Reference |

| IUPAC Name | 5-phenyl-1,2,4-thiadiazol-3-amine | thermofisher.com |

| Molecular Formula | C8H7N3S | thermofisher.com |

| CAS Number | 27182-54-3 | thermofisher.com |

| Appearance | White crystals or powder | thermofisher.com |

| Melting Point | 134.0-143.0 °C | thermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHSBDYBOBAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066204 | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17467-15-1 | |

| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17467-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017467151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17467-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Thiadiazol-5-amine, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2,4-thiadiazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1,2,4-thiadiazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64KC294Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Phenyl 1,2,4 Thiadiazol 5 Amine and Its Analogues

Direct Synthesis Pathways for the 1,2,4-Thiadiazole (B1232254) Core

The construction of the 1,2,4-thiadiazole ring can be achieved through various cyclization strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and substituent tolerance.

Dehydrogenative Intramolecular N–S Bond Formation Approaches

A prominent and modern approach to synthesizing 3,5-disubstituted-1,2,4-thiadiazoles involves the intramolecular dehydrogenative coupling of an N–S bond. acs.org This strategy often starts from readily available amidines and thioacylating agents. For instance, a transition-metal-free synthesis has been reported involving the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. acs.orgorganic-chemistry.org This reaction proceeds through a thioacylamidine intermediate, which then undergoes in situ intramolecular dehydrogenative N–S bond formation. acs.orgorganic-chemistry.org A proposed mechanism suggests the involvement of a carbamoyl (B1232498) anion, generated from the deprotonation of the DMF solvent, which acts as a radical initiator. acs.org

Another innovative method utilizes electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas. organic-chemistry.org This catalyst- and oxidant-free approach provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under ambient conditions. organic-chemistry.org The use of elemental sulfur or selenium in the presence of air as a green oxidant, promoted by sodium carbonate, also offers a facile route to 5-amino-1,2,4-thiadiazoles. organic-chemistry.org Furthermore, iodine-mediated oxidative C–N and N–S bond formations in water provide an environmentally benign strategy for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org

Table 1: Examples of Dehydrogenative N–S Bond Formation for 1,2,4-Thiadiazole Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Benzamidine and (4-methoxyphenyl)dithioester | Sodium hydride, DMF, room temperature, 4 h | 5-(4-Methoxyphenyl)-3-phenyl-1,2,4-thiadiazole | 87% | acs.org |

| Imidoyl thioureas | Electro-oxidation, catalyst- and oxidant-free, room temperature | 3-Substituted 5-amino-1,2,4-thiadiazoles | Good to excellent | organic-chemistry.org |

| Amidines and Aryl isothiocyanates | Base-mediated, DMF, inert atmosphere | 3,5-Bis(het)aryl/arylaminothiadiazoles | Not specified | acs.orgorganic-chemistry.org |

| Isothiocyanates | I2-mediated, water | 3-Substituted 5-amino-1,2,4-thiadiazoles | Not specified | organic-chemistry.org |

Amidoxime Condensation Reactions in 1,2,4-Thiadiazole Synthesis

Amidoximes are versatile building blocks in heterocyclic synthesis. The reaction of amidoximes with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), followed by treatment with silica (B1680970) gel or boron trifluoride diethyl etherate, can yield 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. researchgate.net This process is believed to proceed through the rearrangement of thioxocarbamate intermediates to thiol carbamate (B1207046) intermediates, which then cyclize. researchgate.net While this method primarily yields the 5-oxo derivative, it highlights the utility of amidoximes as precursors for the 1,2,4-thiadiazole core. Further transformations would be necessary to obtain the 5-amino functionality.

Cyclization Reactions Involving Thiosemicarbazide (B42300) Precursors

Thiosemicarbazide and its derivatives are classical precursors for a variety of sulfur- and nitrogen-containing heterocycles, including 1,3,4-thiadiazoles and 1,2,4-triazoles. nih.govresearchgate.netnih.gov The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the one-pot reaction of a thiosemicarbazide and a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE). encyclopedia.pubnih.gov This method avoids the use of toxic reagents and proceeds through the formation of an acylated thiosemicarbazide intermediate, which then undergoes cyclodehydration. nih.gov While these methods are more commonly reported for the synthesis of the 1,3,4-thiadiazole (B1197879) isomer, the underlying principle of cyclizing a thiosemicarbazide-derived intermediate is a fundamental strategy in thiadiazole chemistry. researchgate.netnih.gov

Derivatization Strategies for Functionalization of 3-Phenyl-1,2,4-thiadiazol-5-amine

Once the this compound core is synthesized, further structural diversity can be introduced by modifying the exocyclic amino group or the phenyl ring.

Acylation and Amidation Reactions at the Amino Group

The amino group at the 5-position of the 1,2,4-thiadiazole ring is a key site for functionalization. It can readily undergo acylation and amidation reactions to introduce a wide range of substituents. For instance, a series of 1,3,4-thiadiazole-2-amine derivatives have been synthesized with various substituents on the amino group, demonstrating the versatility of this reaction. nih.gov The reaction of the amino group with substituted aromatic acid chlorides in the presence of a base like cesium carbonate in an anhydrous solvent affords the corresponding amide derivatives. nih.gov These reactions are typically high-yielding and allow for the exploration of structure-activity relationships in medicinal chemistry programs. nih.govnih.gov

Table 2: Examples of Acylation/Amidation of Aminothiadiazoles

| Starting Aminothiadiazole | Acylating/Amylating Agent | Reagents and Conditions | Product | Reference |

| 1,2,4-Thiadiazole intermediate | Substituted aromatic acid chlorides | Cs2CO3, anhydrous acetonitrile, room temperature, 12 h | 1,2,4-Thiadiazole-1,2,4-triazole derivatives with amide linkage | nih.gov |

| 5-Phenyl-1,3,4-thiadiazol-2-amine scaffold | Various acylating agents | Not specified | Amide derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine | nih.gov |

Electrophilic Aromatic Substitution and Related Modifications on the Phenyl Moiety

The phenyl ring at the 3-position of the thiadiazole core provides another handle for structural modification. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring, although the reactivity will be influenced by the electron-withdrawing nature of the 1,2,4-thiadiazole ring. The specific conditions and regioselectivity of such reactions would need to be determined empirically.

Furthermore, the synthesis of analogues can be achieved by starting with appropriately substituted benzamidines or benzoic acids in the initial cyclization step. For example, the synthesis of 1,3,4-thiadiazole derivatives with various substituents on the 5-phenyl fragment has been reported, indicating that pre-functionalized starting materials are a viable strategy for introducing diversity on the phenyl ring. nih.gov This approach allows for the systematic variation of electronic and steric properties of the phenyl moiety to optimize biological activity.

Synthesis of Novel Fused Heterocyclic Systems Utilizing this compound as a Core Building Block

The chemical structure of this compound, featuring a reactive amino group and a stable aromatic system, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. While direct examples utilizing this specific compound are not extensively documented in publicly available literature, the synthetic strategies applied to analogous 5-amino-1,2,4-thiadiazole derivatives provide a clear blueprint for potential transformations. These reactions typically involve the condensation of the amino group with various electrophilic reagents to construct new rings fused to the 1,2,4-thiadiazole core.

One common approach involves the reaction of a related compound, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, with different reagents to yield fused systems like nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles and nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazines. nih.govtandfonline.com These syntheses highlight the versatility of the amino and thiol groups in cyclization reactions. For instance, reaction with aromatic aldehydes can lead to the formation of a six-membered thiadiazine ring. nih.gov Similarly, treatment with isothiocyanates can yield fused triazolo-thiadiazole systems. nih.gov

The following table outlines potential synthetic pathways for creating fused heterocyclic systems from this compound, based on established reactions with analogous compounds.

Table 1: Potential Synthetic Routes to Fused Heterocycles from this compound

| Reagent | Fused System | Reaction Conditions | Reference for Analogy |

|---|---|---|---|

| Aromatic Aldehydes | Phenyl-substituted triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles | Reflux in a suitable solvent with a catalytic amount of acid. | nih.gov |

| Alkyl/Aryl Isothiocyanates | Phenyl-substituted amino-triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles | Reaction in a polar solvent, often with heating. | nih.gov |

| Phenacyl Bromides | Phenyl-substituted triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazines | Base-catalyzed condensation in a solvent like ethanol. | nih.gov |

| Carbon Disulfide | Thioxo-triazolo[3,4-b] nih.govrsc.orgnih.govthiadiazole | Reaction in the presence of a base such as potassium hydroxide. | nih.gov |

| Dicarbonyl Compounds | Pyrimido[2,1-b] nih.govnih.govresearchgate.netthiadiazepines | Condensation reaction, potentially under acidic or basic catalysis. | nih.gov |

These analogous reactions demonstrate the principle of using the inherent reactivity of the amino group on the thiadiazole ring to engage with bifunctional electrophiles, thereby constructing a new fused ring system. The specific conditions for these reactions would require optimization for the this compound substrate.

Catalyst Systems and Reaction Condition Optimization in 1,2,4-Thiadiazole Synthesis

The efficient synthesis of 1,2,4-thiadiazoles, including this compound, is highly dependent on the choice of catalyst and the optimization of reaction conditions. Research in this area has focused on improving yields, reducing reaction times, and employing more environmentally benign methodologies.

Catalyst Systems:

A variety of catalysts have been explored for the synthesis of the 1,2,4-thiadiazole ring, which is often formed through the oxidative cyclization of thioamides.

Copper(II) Catalysts: Copper(II) salts, such as copper(II) triflate, have been effectively used to catalyze the oxidative dimerization of thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles. rsc.org In some cases, as little as 1 mol% of a copper(II) catalyst in the presence of air can facilitate a one-pot benzylic oxidation and oxidative heterocyclization to yield the 1,2,4-thiadiazole core. rsc.org

Iodine-Mediated Systems: Molecular iodine is a widely used and effective promoter for the oxidative cyclization of various substrates to form 1,2,4-thiadiazoles. nih.govfrontiersin.org This method is often carried out under mild conditions and can be applied to the synthesis of fused thiadiazole systems. nih.govfrontiersin.org

Photocatalysts: Recent advancements have introduced the use of photocatalysts, such as Cu₂O rhombic dodecahedra, for the cyclization of thiobenzamides. rsc.org These reactions proceed under light illumination at room temperature, offering a green alternative to traditional heating methods. rsc.org

Reaction Condition Optimization:

The optimization of reaction conditions plays a crucial role in the successful synthesis of 1,2,4-thiadiazoles. Key parameters that are often fine-tuned include the solvent, temperature, and the use of microwave irradiation.

Solvent and Base: The choice of solvent and base can significantly influence the reaction outcome. For instance, the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via a base-mediated intramolecular dehydrogenative N-S coupling has been shown to be effective in polar aprotic solvents like DMF and DMSO.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,2,4-thiadiazole derivatives. nih.govnih.govresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net For example, the synthesis of nih.govnih.govrsc.orgtriazolo[3,4-b] nih.govrsc.orgnih.govthiadiazoles has been successfully achieved under microwave irradiation. nih.govresearchgate.net

The following table summarizes various catalyst systems and optimized conditions for the synthesis of 1,2,4-thiadiazole derivatives.

Table 2: Catalyst Systems and Optimized Conditions for 1,2,4-Thiadiazole Synthesis

| Catalyst System | Reaction Type | Optimized Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Copper(II) catalyst/Air | One-pot benzylic oxidation–oxidative heterocyclization | 1 mol% catalyst, 80 °C | Low catalyst loading, use of air as oxidant | rsc.org |

| Molecular Iodine | Oxidative cyclization | Room temperature or reflux, various solvents | Mild conditions, readily available catalyst | nih.govfrontiersin.org |

| Cu₂O rhombic dodecahedra | Photocatalytic cyclization | 390 nm light, THF, room temperature | Green chemistry, ambient temperature | rsc.org |

| None (Microwave-assisted) | Cyclization | Microwave irradiation, various solvents | Rapid reaction times, high yields | nih.govresearchgate.net |

The continuous development of novel catalyst systems and the optimization of reaction conditions are pivotal for the efficient and sustainable synthesis of this compound and its derivatives, opening up new avenues for their application in various scientific fields.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR: In the proton NMR spectrum of derivatives of 3-Phenyl-1,2,4-thiadiazol-5-amine, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.35 and 8.26 ppm. For instance, in N-(4-Chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine, the phenyl protons are observed as a multiplet at δ 8.22-8.26 ppm and δ 7.44-7.47 ppm. mkuniversity.ac.in The amine proton often presents as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C-NMR: The ¹³C-NMR spectrum provides insight into the carbon skeleton. The carbon atoms of the 1,2,4-thiadiazole (B1232254) ring exhibit characteristic chemical shifts. For example, in a derivative, the C3 and C5 carbons of the thiadiazole ring in N-(2-Morpholinoethyl)-3-phenyl-1,2,4-thiadiazol-5-amine were found at approximately δ 184 and δ 170.2 ppm, respectively. durham.ac.ukworktribe.com The phenyl carbons typically resonate in the δ 127-134 ppm range. In N-(4-Chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine, the phenyl carbons appear at δ 127.5, 128.0, 128.7, and 129.5 ppm. mkuniversity.ac.in

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-(2-Morpholinoethyl)-3-phenyl-1,2,4-thiadiazol-5-amine | 8.13–8.19 (m, 2H), 7.35–7.45 (m, 3H), 6.40 (br s, 1H), 3.70–3.77 (m, 4H), 3.35–3.42 (m, 2H), 2.66–2.71 (m, 2H), 2.47–2.55 (m, 4H) | 184 (C), 170.2 (C), 133.3 (C), 129.9 (CH), 128.5 (2CH), 127.9 (2CH), 66.9 (2CH₂), 56.2 (CH₂), 53.2 (2CH₂), 42.1 (CH₂) | durham.ac.ukworktribe.com |

| N-(4-Chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine | 10.31 (s, 1H), 8.26−8.22 (m, 2H), 7.58 (d, J = 8.8 Hz, 2H), 7.47- 7.44 (m, 3H), 7.35−7.32 (m, 2H) | 178.9, 168.9, 138.4, 132.8, 129.5, 128.7, 128.0, 127.5, 127.0, 118.8 | mkuniversity.ac.in |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amine group typically appear in the region of 3100-3300 cm⁻¹. For instance, in N-(4-Chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine, these bands are seen at 3222 and 3080 cm⁻¹. mkuniversity.ac.in The C=N stretching vibration of the thiadiazole ring is often observed around 1600-1642 cm⁻¹. mkuniversity.ac.indurham.ac.uk The C-S bond within the heterocyclic ring can also be identified.

| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| N-(2-Morpholinoethyl)-3-phenyl-1,2,4-thiadiazol-5-amine | 3269 | 1561 | durham.ac.ukworktribe.com |

| N-(4-Chlorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine | 3222, 3080 | 1604 | mkuniversity.ac.in |

| 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | 3090–3277 | 1626 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the molecular formula. For derivatives of this compound, techniques like electrospray ionization (ESI) are commonly used. The high-resolution mass spectrum of N-Benzyl-3-phenyl-1,2,4-thiadiazol-5-amine showed a calculated m/z of 268.08 for [M+H]⁺, with the found value being 268.15, confirming its molecular formula. mkuniversity.ac.in The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) can provide information about the extent of conjugation in the molecule. The phenyl and thiadiazole rings in this compound constitute a conjugated system, which is expected to show characteristic UV absorptions. Studies on related thiadiazole derivatives allow for the evaluation of conjugation effects by monitoring absorption shifts in different solvents.

X-ray Crystallography for Precise Solid-State Structure Determination

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's purity and identity. For example, the elemental analysis of N-(4-Fluorophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine showed calculated values of C, 61.98%; H, 3.72%; N, 15.49%, which were in close agreement with the found values of C, 61.89%; H, 3.68%; N, 15.42%. mkuniversity.ac.in

Biological and Pharmacological Activity Spectrum of 3 Phenyl 1,2,4 Thiadiazol 5 Amine and Its Analogues

Research on Anticancer and Cytotoxic Potential

The 2-amino-1,3,4-thiadiazole (B1665364) structure is a recognized foundation for developing anticancer agents. nih.gov The anticancer effects can often be enhanced by adding an aromatic ring at the 5th position of the thiadiazole core. nih.gov

In Vitro Cytotoxicity Evaluation against Diverse Human Cancer Cell Lines (e.g., MCF-7, A549, SKOV-3, SKNMC, HT-29, PC3)

A significant body of research has focused on the cytotoxic effects of 3-phenyl-1,2,4-thiadiazol-5-amine analogues against a variety of human cancer cell lines.

A series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles demonstrated significant suppressive activity against the growth of several cancer cell lines. jst.go.jp For instance, a compound with a 4-methyl substituent on the phenyl ring was particularly active against the A549 lung cancer cell line, with an IC₅₀ value of 9.40 µg/ml. jst.go.jp Another analogue featuring a 4-hydroxy group showed high activity against the SK-OV-3 ovarian cancer cell line, with an IC₅₀ of 7.35 µg/ml. jst.go.jp

Further studies on different 1,3,4-thiadiazole (B1197879) derivatives revealed potent activity against breast adenocarcinoma (MCF-7). mdpi.com Compounds featuring substituted piperazine (B1678402) and benzyl (B1604629) piperidine (B6355638) moieties displayed IC₅₀ values ranging from 2.32 to 5.72 µg/mL against MCF-7 cells. mdpi.com A novel derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed strong anti-proliferative effects against MCF-7 with an IC₅₀ value of 23.29 µM. nih.gov

In studies involving the colon cancer cell line HT-29, an N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative with a 3-fluorophenyl group exhibited an IC₅₀ value of 33.67 µM. mdpi.com The same compound was also tested against the prostate cancer (PC3) cell line, showing an IC₅₀ value of 64.46 µM. mdpi.com

| Compound Analogue | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole (4-methyl substituent) | A549 (Lung) | 9.40 µg/ml | jst.go.jp |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole (4-hydroxy substituent) | SK-OV-3 (Ovarian) | 7.35 µg/ml | jst.go.jp |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with benzyl piperidine | MCF-7 (Breast) | 2.32 µg/mL | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with substituted piperazine | MCF-7 (Breast) | 5.36 µg/mL | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 µM | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (3-fluorophenyl substituent) | HT-29 (Colon) | 33.67 µM | mdpi.com |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (3-fluorophenyl substituent) | PC3 (Prostate) | 64.46 µM | mdpi.com |

Assessment of Antiproliferative and Apoptosis-Inducing Effects in Cancer Models

Beyond initial cytotoxicity screening, research has delved into the mechanisms by which these thiadiazole derivatives exert their anticancer effects. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

For example, two potent 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce cell cycle arrest at the S and G2/M phases in liver (HepG2) and breast (MCF-7) cancer cells, respectively. mdpi.comcu.edu.eg Their cytotoxic effect is linked to their ability to induce apoptotic cell death, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells. mdpi.comcu.edu.eg Similarly, other thiadiazole derivatives have been shown to induce apoptosis and increase DNA fragmentation in cancer cells. mdpi.com

One particular derivative, known as compound 19, was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. rsc.org Another compound, 6b, significantly increased the percentage of cells in the sub-G1 phase, suggesting it induces necrosis. rsc.org The investigation of 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine revealed its ability to induce apoptosis in colon cancer (LoVo) cells. nih.gov

Antimicrobial Efficacy Studies

The thiadiazole nucleus is a key feature in many compounds developed for their antimicrobial properties. rasayanjournal.co.in The sulfur atom in the ring is thought to contribute positively to biological activity due to its liposolubility. nih.gov

Antibacterial Activity Profiling against Gram-Positive and Gram-Negative Strains

Analogues of this compound have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

In one study, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were synthesized and tested. rasayanjournal.co.in Compounds with fluorinated and chlorinated substituents showed good inhibitory effects against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 µg/mL. nih.gov These compounds demonstrated significant antibacterial activity when compared to the standard drug Ciprofloxacin. rasayanjournal.co.in

Another study synthesized novel 5-aryl-2-amino-1,3,4-thiadiazole derivatives and tested them against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). ekb.eg Several of the synthesized compounds were found to exhibit good antibacterial activity against these strains. ekb.eg Research has also shown that introducing halogen groups to the phenyl-1,3,4-thiadiazole structure tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov

| Compound Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus (Gram-positive) | 20-28 µg/mL | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis (Gram-positive) | 20-28 µg/mL | nih.gov |

| 5-(4-aminophenyl)-1,3,4-thiadiazole-2-amine | S. aureus (Gram-positive) | Significant Activity | rasayanjournal.co.in |

| 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine | B. subtilis (Gram-positive) | Significant Activity | rasayanjournal.co.in |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine | E. coli (Gram-negative) | Moderate Activity | rasayanjournal.co.in |

| Various 5-aryl-2-amino 1,3,4 thiadiazoles | E. coli, K. pneumoniae (Gram-negative) | Good Activity | ekb.eg |

Antifungal Activity Assessment

The antifungal potential of thiadiazole derivatives has also been a subject of investigation. Studies have reported activity against various fungal strains, including Aspergillus niger and Candida albicans.

A series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines showed that compounds with oxygenated substituents on the phenyl ring possessed significant antifungal activity. rasayanjournal.co.innih.gov For example, derivatives with methoxy (B1213986) and hydroxy groups exhibited notable efficacy against A. niger and C. albicans, with MIC values ranging from 32–42 μg/mL. nih.gov

In another study, a series of 1,3,4-thiadiazole derivatives were synthesized with the goal of discovering new antifungal agents. nih.gov The most active compounds, 3k (with a 2,4-difluorophenyl group) and 3l (with a 2,4-dichlorophenyl group), showed significant activity against several Candida species, with MIC values as low as 5 µg/mL against C. albicans. nih.gov Their mechanism of action is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical process for the fungal cell membrane. nih.gov

| Compound Analogue | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 µg/mL | nih.gov |

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32-42 µg/mL | nih.gov |

| Thiadiazole derivative 3l (2,4-dichlorophenyl group) | C. albicans | 5 µg/mL | nih.gov |

| Thiadiazole derivative 3l (2,4-dichlorophenyl group) | C. krusei | 10 µg/mL | nih.gov |

| Thiadiazole derivative 3k (2,4-difluorophenyl group) | C. albicans | 10 µg/mL | nih.gov |

Investigations into Antiviral Effects

The thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a component of nucleic acids, which suggests its potential for antiviral activity. nih.gov Research into 2-amino-1,3,4-thiadiazole derivatives has explored their efficacy against various viruses.

One study identified N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide as an inhibitor of the Influenza A H₃N₂ virus subtype, with an EC₅₀ value of 31.4 μM. nih.gov Although this was more moderate than the standard drug, it presents a promising scaffold for future development. nih.gov

Other research has focused on anti-HIV activity. A derivative, 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide, showed in vitro inhibitory activity against HIV-1 and HIV-2, with EC₅₀ values of 0.96 μg/mL and 2.92 μg/mL, respectively. nih.gov Structure-activity relationship studies suggested that introducing electron-withdrawing groups, such as fluorine, onto the N-aryl group could enhance antiviral potency. nih.gov

Anti-inflammatory and Immunomodulatory Investigations

The 1,2,4-thiadiazole (B1232254) nucleus is a key structural motif in a variety of compounds exhibiting significant anti-inflammatory and immunomodulatory effects. Research into these derivatives has explored their interactions with key enzymatic pathways and signaling molecules involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a primary mechanism for many anti-inflammatory drugs. semanticscholar.org The two main isoforms, COX-1 and COX-2, play distinct roles; COX-1 is involved in baseline physiological functions, while COX-2 is induced during inflammation. semanticscholar.org Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize side effects. nih.gov

Various studies have demonstrated that thiadiazole derivatives can act as potent and selective COX-2 inhibitors. researchgate.net For instance, a series of thiadiazole-thiazolidinone hybrids were synthesized and evaluated for their COX inhibitory activity. One of the most promising compounds from this series demonstrated a high degree of selectivity for COX-2, with an IC50 value of 70 nM and a selectivity index (SI) of 220, comparable to the standard drug celecoxib. nih.gov Another study on thiadiazole-linked pyrazole (B372694) benzene (B151609) sulphonamides also identified compounds with significant COX-2 inhibitory activity. orientjchem.org Similarly, newly designed 1,2,3-triazole and benzenesulfonamide (B165840) hybrids have shown potent human COX-2 inhibition with IC50 values in the nanomolar range. semanticscholar.org

Conversely, other research has identified thiadiazole-based scaffolds as selective inhibitors of COX-1. semanticscholar.org A study on 5-adamantyl-2-(1,3,4-thiadiazole)imino-5-arylidene-4-thiazolidinones found several compounds that were effective COX-1 inhibitors, with the most active showing an IC50 value of 1.08 µM. semanticscholar.org

Table 1: Cyclooxygenase (COX) Inhibition by Thiadiazole Analogues

| Compound/Analogue Class | Target | Activity (IC50) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Thiadiazole-thiazolidinone hybrid (Compound 6l) | COX-2 | 70 nM | 220 | nih.gov |

| Thiadiazole-thiazolidinone hybrid (Compound 6a) | COX-2 | 100 nM | 150 | nih.gov |

| Thiadiazole-thiazolidinone hybrid (Compound 9) | COX-2 | 90 nM | 115 | nih.gov |

| 5-adamantyl-1,3,4-thiadiazole derivative (Compound 3) | COX-1 | 1.08 µM | N/A | semanticscholar.org |

| 5-adamantyl-1,3,4-thiadiazole derivative (Compound 4) | COX-1 | 1.12 µM | N/A | semanticscholar.org |

| 1,2,3-Triazole/Benzenesulfonamide Hybrid (Compound 6b) | COX-2 | 0.04 µM | 329 | semanticscholar.org |

| 1,2,3-Triazole/Benzenesulfonamide Hybrid (Compound 6j) | COX-2 | 0.04 µM | 312 | semanticscholar.org |

The lipoxygenase (LOX) pathway represents another critical axis in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. mdpi.commdpi.com Inhibition of LOX enzymes, particularly 5-LOX and 15-LOX, is a key strategy for developing anti-inflammatory therapies. mdpi.comnih.gov

Research has shown that certain thiadiazole derivatives possess the ability to inhibit LOX enzymes. In a study of thiadiazole-thiazolidinone hybrids, the most potent COX-2 inhibitor also demonstrated simultaneous inhibition of 15-LOX with an IC50 of 11 µM. nih.gov This dual inhibition of both COX-2 and 15-LOX presents a promising approach for creating anti-inflammatory agents with a broader mechanism of action. nih.gov Furthermore, a series of cinnamic acid hybrids incorporating a thiadiazole scaffold were evaluated for their ability to inhibit soybean lipoxygenase, with some derivatives showing significant inhibitory activity. mdpi.com

Table 2: Lipoxygenase (LOX) Inhibition by Thiadiazole Analogues

| Compound/Analogue Class | Target | Activity (IC50) | Source |

|---|---|---|---|

| Thiadiazole-thiazolidinone hybrid (Compound 6l) | 15-LOX | 11 µM | nih.gov |

| Pyrazolyl Thiazolone Hybrid | 15-LOX | 1.96 - 3.52 µM | nih.gov |

| Cinnamic acid-1,2,4-triazole hybrid (Compound 4b) | Soybean Lipoxygenase | 4.5 µM | mdpi.com |

| Cinnamic acid-1,2,4-triazole hybrid (Compound 4g) | Soybean Lipoxygenase | 4.5 µM | mdpi.com |

| Cinnamic acid-1,3,4-oxadiazole hybrid (Compound 6a) | Soybean Lipoxygenase | 5.0 µM | mdpi.com |

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), are key mediators of the inflammatory response. nih.gov The ability of a compound to modulate the release of these cytokines is a significant indicator of its anti-inflammatory potential.

Studies on 2-amino-1,3,4-thiadiazole derivatives have shown their capacity to interfere with the production of pro-inflammatory cytokines. nih.gov For example, a novel class of 2-aminoacyl-1,3,4-thiadiazole derivatives was found to modulate IL-6 and PGE2 biosynthesis in a lipopolysaccharide-stimulated macrophage cell line. nih.gov The most promising compound in this series also demonstrated in vivo anti-inflammatory activity by attenuating zymosan-induced leukocyte migration and modulating the levels of pro- and anti-inflammatory cytokines. nih.gov Additionally, research on imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole derivatives has highlighted their anti-inflammatory effects, which are linked to the regulation of pro-inflammatory enzymes and cytokines like TNF-α. nih.gov

Receptor Antagonism and Agonism Studies

Beyond enzymatic inhibition, this compound and its analogues have been investigated for their ability to interact with various cell surface receptors, demonstrating potential as selective antagonists.

Adenosine (B11128) receptors, particularly the A1 and A3 subtypes, are implicated in a range of physiological processes, and their modulation is a target for therapeutic intervention. A series of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide and cyclohexanecarboxamide (B73365) analogues have been identified as potent and selective adenosine receptor antagonists. nih.gov

Within this series, specific compounds have shown high affinity and selectivity for either the A1 or A3 adenosine receptor. For example, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) emerged as a potent and selective adenosine A1 receptor antagonist with a Ki value of 7 nM. nih.gov In contrast, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) displayed high affinity for the adenosine A3 receptor with a Ki value of 82 nM. nih.gov Further structural modifications, such as the introduction of an acetamido functionality, led to even more potent A3 receptor antagonists, with N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide exhibiting a Ki value of 0.79 nM for the human A3 receptor. nih.gov

Table 3: Adenosine Receptor Antagonist Activity of this compound Analogues

| Compound | Target Receptor | Affinity (Ki) | Source |

|---|---|---|---|

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) | Adenosine A1 | 7 nM | nih.gov |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472) | Adenosine A1 | 20 nM | nih.gov |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) | Adenosine A3 | 82 nM | nih.govnih.gov |

| N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | Adenosine A3 | 2.3 nM | nih.gov |

| N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide | Adenosine A3 | 0.79 nM | nih.gov |

| N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-propionamide | Adenosine A3 | 1.13 nM | nih.gov |

Other Reported Biological Activities and Therapeutic Explorations (e.g., Neuroprotective Effects)

The therapeutic potential of this compound analogues extends beyond anti-inflammatory and receptor-modulating activities.

One significant area of exploration is their role as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov The compound 4-(3-phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) has been identified as a potent and selective FAAH inhibitor. nih.govevitachem.com By inhibiting FAAH, this compound increases the levels of endogenous lipids like anandamide, which are involved in pain and inflammation, suggesting its potential use in pain management. nih.gov

Furthermore, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated promising neuroprotective effects. nih.govresearchgate.net One such compound, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT), has shown protective action in neuronal cultures under neurotoxic conditions, such as glutamate-induced excitotoxicity and trophic stress. nih.govresearchgate.net This neuroprotective activity, coupled with its known anticancer properties, suggests a potential dual therapeutic application. nih.gov Other studies have highlighted the neuroprotective potential of various agents by demonstrating their ability to reduce oxidative stress and neuroinflammatory responses. mdpi.com Thiazole-carboxamide derivatives have also been investigated as negative allosteric modulators of AMPA receptors, which could offer neuroprotection in conditions of excitotoxicity. mdpi.com

Mechanistic Investigations into Biological Action

Elucidation of Specific Molecular Targets and Binding Interactions

Research into derivatives of 3-phenyl-1,2,4-thiadiazol-5-amine has identified several key molecular targets, primarily enzymes that play crucial roles in disease pathology. These findings highlight the potential of the thiadiazole scaffold to interact with specific biological molecules.

A significant derivative, 4-(3-phenyl- rsc.orgevitachem.comrasayanjournal.co.inthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) , is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). evitachem.com FAAH is an integral membrane enzyme responsible for the breakdown of endogenous lipids like anandamide, which are involved in pain, inflammation, and synaptic regulation. Studies indicate that the acyl piperazinyl part of JNJ-1661010 forms a covalent bond with the enzyme, leading to its inhibition. evitachem.com

Furthermore, the broader class of thiadiazole derivatives has been shown to target other critical enzymes. For instance, a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives were identified as inhibitors of 6-Phosphogluconate Dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and a target for cancer therapy. acs.org Other research has pointed to derivatives of 5-amino-1,3,4-thiadiazole-2-sulphonamide as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II), which are implicated in conditions like glaucoma. tandfonline.com The ability of the thiadiazole ring to act as a bioisostere for other chemical groups and its capacity for hydrogen bonding contribute to its versatility in binding to various biological targets. nih.gov

| Derivative Class/Compound | Molecular Target | Organism/Cell Line | Key Findings |

| 4-(3-phenyl- rsc.orgevitachem.comrasayanjournal.co.inthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) | Fatty Acid Amide Hydrolase (FAAH) | Rat, Human | Potent, selective, and covalent inhibitor. evitachem.com |

| N-(1,3,4-Thiadiazol-2-yl)amide Derivatives (e.g., Compound 19n) | 6-Phosphogluconate Dehydrogenase (6PGD) | A549 & Huh7 Cells | Uncompetitive inhibition; disrupts 6PGD oligomerization. acs.org |

| 5-Amino-1,3,4-thiadiazole-2-sulphonamide Derivatives | Carbonic Anhydrase (hCA-I & hCA-II) | Human Erythrocytes | Potent inhibition, particularly of hCA-II. tandfonline.com |

| 5-Aryl-1,3,4-thiadiazole-2-amine Amides | Focal Adhesion Kinase (FAK) | Not Specified | Micromolar inhibition by targeting the ATP-binding pocket. nih.gov |

| 5-Amino-1,3,4-thiadiazole Derivatives | Inosine Monophosphate Dehydrogenase (IMPDH) | Not Specified | Inhibition of an enzyme crucial for cancer cell proliferation. nih.gov |

Analysis of Intracellular Signaling Pathway Modulation

Derivatives based on the thiadiazole scaffold have been shown to modulate critical intracellular signaling pathways, particularly those involved in cell survival and proliferation. These effects are most prominently documented in the context of anticancer research.

Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated the induction of apoptotic cell death in cancer cells. nih.gov Treatment of HepG2 and MCF-7 cancer cell lines with these compounds led to a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9. This indicates modulation of the intrinsic apoptotic pathway. nih.gov Furthermore, these derivatives were found to induce cell cycle arrest at the S and G2/M phases, preventing cancer cells from progressing through division. nih.gov The ability of the 1,3,4-thiadiazole (B1197879) ring to interfere with DNA replication processes is a proposed mechanism contributing to these effects. nih.gov

In studies on A549 cancer cells, treatment with a 6PGD inhibitor derivative resulted in a decrease in the production of NADPH and Ribulose-5-Phosphate (Ru-5-P), which are critical products of the pentose phosphate pathway essential for DNA synthesis and cellular redox balance. acs.org

Enzyme Kinetics and Inhibition Mechanism Characterization

The mechanisms by which thiadiazole derivatives inhibit their target enzymes have been characterized in several studies, revealing diverse modes of action.

The FAAH inhibitor JNJ-1661010 , a derivative of this compound, is described as a mechanism-based inhibitor. evitachem.com Mass spectrometry and dialysis data confirm that it forms a covalent bond with the enzyme, which is only slowly hydrolyzed, allowing for recovery of enzyme activity over time. evitachem.com

In contrast, the N-(1,3,4-thiadiazol-2-yl)amide derivative (Compound 19n) was found to be an uncompetitive inhibitor of 6PGD. acs.org This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, a mechanism that can be highly effective. Further investigation revealed that this compound disrupts the oligomerization of 6PGD in a substrate-dependent manner. acs.org

Studies on 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives as carbonic anhydrase inhibitors determined their inhibition equilibrium constants (Ki), showing them to be potent inhibitors, in some cases more so than the clinically used drug Acetazolamide. tandfonline.com

| Inhibitor (Derivative) | Target Enzyme | Inhibition Mechanism | Kinetic Parameters |

| JNJ-1661010 | Fatty Acid Amide Hydrolase (FAAH) | Mechanism-based, covalent | Time-dependent IC₅₀ values. evitachem.com |

| Compound 19n | 6-Phosphogluconate Dehydrogenase (6PGD) | Uncompetitive | IC₅₀ = 5.1 ± 1.0 μM. acs.org |

| Pyrazole-Thiadiazole Amides | Carbonic Anhydrase (hCA-I, hCA-II) | Not specified | Kᵢ values in the nanomolar range (e.g., 8.9 to 78.4 nM for hCA-II). tandfonline.com |

Cellular Uptake and Distribution Studies

The physicochemical properties of the thiadiazole ring system are crucial for its biological activity, influencing how these compounds enter and distribute within cells. The 1,3,4-thiadiazole ring is noted for its high aromaticity, which confers significant in vivo stability. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituent Variation on the Phenyl Ring on Biological Efficacy

The nature and position of substituents on the phenyl ring of thiadiazole derivatives have a profound impact on their biological efficacy. While direct SAR studies on 3-phenyl-1,2,4-thiadiazol-5-amine are not extensively documented in publicly available research, valuable insights can be drawn from studies on the closely related 1,3,4-thiadiazole (B1197879) and other 1,2,4-thiadiazole (B1232254) analogs.

In a study on 1,2,4-thiadiazole-1,2,4-triazole derivatives with anticancer activity, it was observed that the presence of electron-donating groups on the phenyl ring generally leads to enhanced potency. nih.gov Specifically, compounds bearing three methoxy (B1213986) (-OCH3) groups at the 3, 4, and 5-positions of the phenyl ring exhibited excellent anticancer activity against various cancer cell lines. nih.gov A decrease in activity was noted when the number of methoxy groups was reduced. nih.gov Conversely, the introduction of strong electron-withdrawing groups, such as a nitro (-NO2) group at the 3 and 5-positions, resulted in significantly diminished anticancer activity. nih.gov However, a single nitro group at the 4-position showed better activity than the dinitro-substituted analog. nih.gov Another study on 1,3,4-thiadiazole derivatives also highlighted the importance of phenyl ring substitution, where a 3,4-dichlorophenyl substituent led to high potency against 6-phosphogluconate dehydrogenase. researchgate.net

These findings suggest that the electronic properties of the substituents on the phenyl ring play a critical role in modulating the biological activity of these heterocyclic systems. Electron-donating groups may enhance the interaction of the molecule with its biological target, possibly through favorable electronic or hydrophobic interactions, while bulky electron-withdrawing groups might introduce steric hindrance or unfavorable electronic effects.

Table 1: Influence of Phenyl Ring Substituents on Anticancer Activity of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives

| Phenyl Ring Substituent(s) | Observed Anticancer Activity | Reference |

| 3,4,5-trimethoxy | Excellent | nih.gov |

| 3,5-dimethoxy | Moderate | nih.gov |

| 4-methoxy | Moderate | nih.gov |

| 4-nitro | Moderate | nih.gov |

| 3,5-dinitro | Very Low | nih.gov |

| 4-chloro | Acceptable | nih.gov |

| 4-bromo | Poor | nih.gov |

This table is based on data for 1,2,4-thiadiazole-1,2,4-triazole derivatives and provides an indication of potential SAR trends for related compounds.

Effects of Modifications at the Amino Group on Pharmacological Profiles

Modifications at the 5-amino group of the 1,2,4-thiadiazole ring represent another key strategy for modulating the pharmacological profile of these compounds. The amino group can serve as a crucial point for hydrogen bonding interactions with biological targets and as a handle for introducing diverse structural motifs.

In research focused on 2-amino-1,3,4-thiadiazole (B1665364) derivatives, it has been demonstrated that the nature of the substituent on the amino group is critical for activity. ucsf.edu For instance, in a series of anticancer agents, the introduction of an arylamino group at this position was a key feature. researchgate.net Further derivatization of this amino group, for example, by forming amide linkages, has been explored to enhance biological activity. One study detailed the synthesis of amide derivatives of 1,3,4-thiadiazole-benzimidazoles, where the amide linkage played a role in the molecule's interaction with its target. ucsf.edu

The reactivity of the amino group allows for the synthesis of a wide array of derivatives, including Schiff bases and other heterocyclic systems. tandfonline.comresearchgate.net These modifications can significantly alter the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Conformational Flexibility and Its Impact on Ligand-Receptor Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological receptor. The conformational flexibility of this compound and its derivatives allows them to adopt specific spatial arrangements that are complementary to the binding site of their target protein.

Computational studies, including conformational analysis and molecular modeling, are employed to understand the preferred conformations of these molecules. researchgate.net For instance, the dihedral angle between the thiadiazole and phenyl rings is a key conformational parameter. In a crystal structure study of a related 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the two rings was found to be 31.19°. nih.gov This non-planar arrangement suggests that a certain degree of rotational freedom exists, which could be important for optimal binding.

Molecular dynamics simulations of related heterocyclic compounds have shown that the flexibility of certain parts of the molecule can be positively associated with biological activity. nih.gov The ability of a ligand to adapt its conformation upon entering a binding site, a concept known as "induced fit," is often crucial for achieving high-affinity interactions. Therefore, understanding the conformational landscape of this compound derivatives is essential for designing molecules with improved ligand-receptor interactions.

Rational Design Principles for Optimizing Bioactivity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. For this compound derivatives, several rational design principles can be applied to optimize their bioactivity and selectivity.

One key strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. Molecular docking studies can then be performed to predict how different derivatives of this compound might bind to the active site of the target. tandfonline.comuobaghdad.edu.iqresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding and can guide the design of new analogs with improved affinity. For example, a molecular docking study on amide derivatives of 1,3,4-thiadiazole-benzimidazoles revealed specific hydrogen bonding and hydrophobic interactions with the target protein. ucsf.edu

Another important principle is bioisosteric replacement , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.netmdpi.comdoaj.orgconsensus.app For instance, the 1,2,4-thiadiazole ring itself can be considered a bioisostere of other five-membered heterocycles or even amide and ester groups. researchgate.net Within the this compound scaffold, various parts of the molecule can be subjected to bioisosteric replacement to fine-tune its properties.

Ligand-based drug design is employed when the structure of the biological target is unknown. This approach relies on the analysis of the structure-activity relationships of a series of known active compounds to develop a pharmacophore model. This model defines the essential structural features required for biological activity and can be used to design new molecules with a higher probability of being active.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While specific QSAR models for this compound were not found in the reviewed literature, numerous studies on related thiadiazole and other heterocyclic derivatives demonstrate the utility of this approach. shd-pub.org.rsnih.govnih.gov

QSAR models are typically developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to correlate these descriptors with the observed biological activity. nih.gov These descriptors can encode various physicochemical properties of the molecules, including lipophilicity (e.g., logP), electronic properties (e.g., partial atomic charges), and steric properties (e.g., molecular volume).

For example, a QSAR study on imidazo[2,1-b] nih.govresearchgate.netshd-pub.org.rsthiadiazoles revealed that lipophilicity, electronic, and steric factors were decisive for their antiproliferative potency. nih.gov In another study on aminothiazole derivatives, a 3D-QSAR model was developed to understand the structural requirements for inhibitory activity against a specific kinase. shd-pub.org.rs These models can provide valuable insights into the mechanism of action and can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The development of a robust QSAR model for this compound analogs would require a dataset of compounds with experimentally determined biological activities. Such a model could significantly accelerate the discovery of new drug candidates based on this promising scaffold.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Phenyl-1,2,4-thiadiazol-5-amine. While specific DFT studies on this exact molecule are not extensively detailed in the public domain, the principles can be inferred from research on analogous compounds.

The electronic properties of substituted 1,2,4-thiadiazoles are significantly influenced by the nature of the substituent groups. For this compound, the phenyl group at the 3-position and the amine group at the 5-position dictate the electron distribution across the heterocyclic ring. DFT calculations for similar structures often focus on determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For related N-substituted benzyl-1,2,4-thiadiazol-5-amine derivatives, DFT calculations could be used to analyze the impact of different substituents on the electronic properties. It is suggested that Density Functional Theory (DFT) calculations can be employed to analyze these types of compounds.

Table 1: Representative Data from DFT Calculations on Related Thiadiazole Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Hypothetical this compound | DFT/B3LYP | Data not available | Data not available | Data not available |

| Related Thiadiazole Derivative | DFT/B3LYP/6-31G(d) | -6.8 | -1.5 | 5.3 |

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies have identified this compound as a fragment that could be explored in the development of inhibitors for targets like the oncogenic protein tyrosine phosphatase SHP2. bham.ac.uk In such studies, docking simulations would be used to predict the binding pose of the compound within the active site of the protein. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For instance, in-silico docking studies have predicted that the sulfonic acid moiety of a known SHP2 inhibitor forms hydrogen bonds with the backbone amide group of Arginine 465, a highly conserved residue in the PTP signature motif. bham.ac.uk

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a molecule and its complexes over time. For this compound, MD simulations would be particularly useful for assessing the stability of its binding to a protein target, as predicted by molecular docking.

In studies of related compounds, MD simulations are run for extended periods (e.g., 100 nanoseconds) to monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains in a stable conformation within the binding site. These simulations allow for the sampling of different conformations and can provide a more accurate representation of the binding event than static docking poses.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions within a molecular system. This analysis provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the nature and strength of chemical bonds and non-covalent interactions.

Electrostatic Potential Surface Analysis for Reactivity Prediction

Electrostatic potential (ESP) surface analysis is a computational method that maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution and is a powerful tool for predicting reactivity. Regions of negative potential (typically colored red or yellow) indicate areas that are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the amino group, indicating their nucleophilic character. The phenyl ring would exhibit a more complex potential surface due to the interplay of the aromatic system and the electron-withdrawing nature of the thiadiazole ring. It is suggested that Molecular Electrostatic Potential (MEP) maps can be used to analyze related compounds.

Investigation of Tautomeric Equilibria and Energy Landscape in 1,2,4-Thiadiazole (B1232254) Systems

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. The amino group at the 5-position of the 1,2,4-thiadiazole ring in this compound makes it susceptible to tautomerism.

Computational studies on related amino-substituted thiadiazoles and other heterocyclic systems are crucial for understanding the tautomeric equilibria and the relative stabilities of the different forms. For instance, research on 3-hydroxy-5-phenyl-1,2,4-thiadiazole has confirmed the predominance of the hydroxyl tautomer. Similarly, studies on other amino-substituted thiadiazoles have explored the existence of different tautomeric forms. The relative energies of the possible tautomers of this compound could be calculated using quantum chemical methods to predict the most stable form under different conditions. X-ray crystallography is a key technique used to resolve and confirm the predominant tautomeric forms in the solid state.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Progress

Research into 1,2,4-thiadiazole (B1232254) derivatives has revealed a remarkable diversity of pharmacological activities. rsc.org The core structure, a five-membered ring containing two nitrogen atoms and a sulfur atom, serves as a versatile scaffold for chemical modification, leading to compounds with a range of therapeutic potentials. rsc.orgnih.gov The 1,3,4-thiadiazole (B1197879) isomer is particularly noted for its high aromatic character, which imparts significant in vivo stability and allows it to cross cellular membranes effectively to interact with biological targets. nih.gov

Derivatives of the parent compound, 3-Phenyl-1,2,4-thiadiazol-5-amine, have been synthesized through various methods, a common one being the cyclization of benzoyl isothiocyanate and thiosemicarbazide (B42300). evitachem.com The resulting amine group is amenable to further chemical reactions, such as electrophilic substitution and condensation, allowing for the creation of diverse chemical libraries. evitachem.com

The biological activities documented for 1,2,4-thiadiazole derivatives are extensive. rsc.org Numerous studies have demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. rsc.orgnih.govnih.gov For instance, certain derivatives have shown potent cytotoxic effects against various human cancer cell lines, including breast, lung, and prostate cancer. nih.govmdpi.com Others have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govrasayanjournal.co.in The anti-inflammatory and analgesic properties of related triazole and thiadiazole compounds have also been well-documented. neliti.comuran.uaneliti.com This broad spectrum of activity underscores the importance of the thiadiazole ring as a privileged structure in drug discovery. neliti.comneliti.com

Table 1: Selected Research Findings on 1,2,4-Thiadiazole Derivatives

| Derivative Class | Investigated Activity | Key Findings | Citations |

|---|---|---|---|

| 1,2,4-Thiadiazole-1,2,4-triazole hybrids | Anticancer | A library of derivatives was tested against four human cancer cell lines (MCF-7, MDA MB-231, A549, DU-145) with some compounds showing notable IC50 values. | nih.gov |

| Phthalazinone-substituted 1,2,4-triazole-5-thiones and 1,3,4-thiadiazoles | Antimicrobial | Compounds were active against B. subtilis and fungi; 1,3,4-thiadiazole derivatives generally showed higher activity. | nih.gov |

| Phenylalanine-containing 1,3,4-thiadiazole and 1,2,4-triazoles | Anti-inflammatory | A triazole derivative demonstrated appreciable anti-inflammatory activity with low toxicity. | mdpi.com |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Antimicrobial, Anticancer | Several compounds showed significant antibacterial activity, and some also exhibited moderate to good anticancer activity against a breast cancer cell line. | rasayanjournal.co.in |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Anticancer | Compounds 4e and 4i showed high selective cytotoxicity towards HepG2 and MCF-7 cancer cells over normal cells, inducing apoptosis. | mdpi.com |

Identification of Emerging Research Questions and Unexplored Avenues

Despite significant progress, the full potential of this compound and its analogs remains to be unlocked. Several key research questions and unexplored avenues have emerged from the existing body of work.

A primary area for future research is the systematic exploration of structure-activity relationships (SAR). uran.uaneliti.com While many derivatives have been synthesized and tested, comprehensive SAR studies are often needed to precisely map how different substituents on the phenyl ring and the amino group influence biological activity and selectivity. rsc.org Such studies, combining synthetic chemistry with computational modeling and docking, are crucial for the rational design of next-generation compounds with enhanced potency and optimized "drug-like" properties. nih.govneliti.comtandfonline.com

Furthermore, much of the existing research has focused on a few common biological activities like anticancer and antimicrobial effects. uran.uaneliti.com There is a substantial opportunity to screen libraries of 1,2,4-thiadiazole derivatives against a wider range of biological targets. Emerging pharmacological potentials, such as neuroprotective, antiviral, and antidiabetic properties, are areas ripe for investigation. tandfonline.com Identifying the specific molecular mechanisms of action for these compounds is another critical, often overlooked, step that could reveal novel therapeutic pathways. tandfonline.com

Finally, the development of innovative synthetic strategies remains important. rsc.orgtandfonline.com While established methods are effective, the pursuit of more efficient, scalable, and environmentally friendly synthetic routes ("green chemistry") will be vital for the cost-effective production of lead compounds for further development. rsc.org

Challenges and Opportunities in the Translational Research of 1,2,4-Thiadiazole Derivatives

Translating promising laboratory findings into clinically approved therapies is a complex and challenging endeavor. The development of 1,2,4-thiadiazole derivatives faces the same hurdles that confront the broader field of drug discovery.

A major challenge is the so-called "valley of death" in translational research—the gap between preclinical (T1) research and clinical application (T3/T4). ed.gov A significant percentage of funding is directed towards basic science, with comparatively little focused on the later stages of translational research that move a compound into real-world practice. ed.gov For 1,2,4-thiadiazole derivatives, this means that while many compounds may show promise in in vitro assays, the necessary funding and infrastructure to advance them through extensive preclinical toxicology and subsequent human trials may be lacking.

Communication between basic scientists, clinicians, and policymakers is another critical challenge. ed.gov For a compound to successfully navigate the translational pathway, its potential benefits and the scientific evidence supporting them must be effectively communicated to all stakeholders.

Despite these challenges, significant opportunities exist. The diverse biological activities of 1,2,4-thiadiazoles mean they have the potential to address a wide range of contemporary health issues, from antibiotic resistance to cancer. rsc.orgrasayanjournal.co.in The inherent "drug-like" properties of the thiadiazole ring, such as its metabolic stability and ability to cross cell membranes, provide a solid foundation for developing orally bioavailable drugs. nih.gov